3,3-dimethyl-4-pentyn-1-ol 3,3-dimethyl-4-pentyn-1-ol
Brand Name: Vulcanchem
CAS No.: 67099-41-6
VCID: VC14314713
InChI: InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

3,3-dimethyl-4-pentyn-1-ol

CAS No.: 67099-41-6

Cat. No.: VC14314713

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

3,3-dimethyl-4-pentyn-1-ol - 67099-41-6

Specification

CAS No. 67099-41-6
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 3,3-dimethylpent-4-yn-1-ol
Standard InChI InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3
Standard InChI Key JTTOZPWKPVPIQY-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCO)C#C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3,3-Dimethyl-4-pentyn-1-ol (IUPAC: 3,3-dimethylpent-4-yn-1-ol) features a five-carbon chain with:

  • A terminal alkyne group at position 4.

  • A hydroxyl group at position 1.

  • Two methyl groups branching from position 3.

The SMILES notation CC(C)(CCO)C#C reflects this structure, highlighting the proximity of the methyl groups to the alkyne. The molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol .

Spectroscopic Data

While direct spectroscopic data for 3,3-dimethyl-4-pentyn-1-ol are scarce, analogous compounds like 3,4-dimethyl-1-pentyn-3-ol exhibit:

  • IR: Strong O-H stretch (~3350 cm⁻¹), alkyne C≡C stretch (~2100 cm⁻¹).

  • ¹³C NMR: Peaks for the alkyne carbons (~70–85 ppm) and quaternary carbons (~30–40 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3-dimethyl-4-pentyn-1-ol may involve strategies similar to those for related alkynols:

  • Alkynylation of Ketones: Reaction of propargyl alcohol derivatives with methylating agents in the presence of catalysts like Amberlyst 15 .

  • Grignard Addition: Use of organometallic reagents to introduce methyl groups to propargyl alcohols.

A patent detailing the synthesis of 2-pentyn-1-ol (WO2011015623A2) employs lithium-ammonia systems and alkyl halides, suggesting potential adaptability for 3,3-dimethyl-4-pentyn-1-ol .

Optimization Challenges

Key challenges include:

  • Steric Hindrance: Bulky methyl groups impede reaction kinetics, necessitating elevated temperatures or catalysts.

  • Selectivity: Avoiding over-alkylation or isomerization requires precise stoichiometry .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a cis-alkane.

Nucleophilic Substitutions

The hydroxyl group participates in esterification and etherification. For example, reaction with acetyl chloride yields the corresponding acetate ester.

Alkyne-Specific Reactions

  • Cycloadditions: Participation in Huisgen cycloadditions with azides to form triazoles.

  • Metal Coordination: Formation of complexes with transition metals like Cu(I) or Ag(I) .

Industrial and Research Applications

Pharmaceutical Intermediates

3,3-Dimethyl-4-pentyn-1-ol serves as a precursor in synthesizing bioactive molecules, including antiviral and antifungal agents. Its alkyne moiety enables click chemistry applications in drug discovery.

Polymer Chemistry

The compound’s dual functionality makes it a candidate for:

  • Crosslinking Agents: Enhancing thermoset polymer networks.

  • Dendrimer Synthesis: Branching points in dendritic architectures .

Surfactants and Additives

Its amphiphilic nature (hydrophilic OH, hydrophobic alkyl/alkyne) suits applications in:

  • Emulsifiers: Stabilizing oil-water interfaces.

  • Lubricants: Reducing friction in industrial machinery.

Comparative Analysis with Structural Analogues

3,4-Dimethyl-1-pentyn-3-ol (CAS 1482-15-1)

  • Structural Difference: Methyl groups at positions 3 and 4 vs. 3,3-dimethyl.

  • Reactivity: Higher steric hindrance in 3,3-dimethyl-4-pentyn-1-ol slows nucleophilic attacks .

2-Pentyn-1-ol (CAS 23354-92-1)

  • Positional Isomerism: Alkyne at position 2 vs. 4.

  • Applications: Less branched analogues favor linear polymer synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator